DCIA

説明

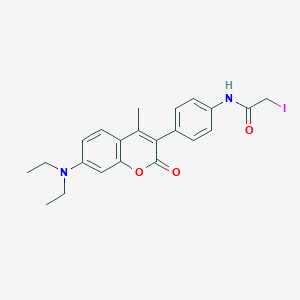

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23IN2O3/c1-4-25(5-2)17-10-11-18-14(3)21(22(27)28-19(18)12-17)15-6-8-16(9-7-15)24-20(26)13-23/h6-12H,4-5,13H2,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXAQXKQLNRFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)NC(=O)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227683 | |

| Record name | N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76877-34-4 | |

| Record name | N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076877344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Diethylamino-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of the thiol-reactive fluorescent probe, N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide. This coumarin derivative is a valuable tool for labeling cysteine-containing proteins, enabling their detection and characterization in various biochemical and cellular assays.

Chemical and Physical Properties

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, also known as 7-(Diethylamino)-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin, is a crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2-iodoacetamide | [2] |

| Molecular Formula | C22H23IN2O3 | [2] |

| Molecular Weight | 490.33 g/mol | [1] |

| Appearance | Crystals | [1] |

| CAS Number | 76877-34-4 | [1] |

Synthesis Protocol

Step 1: Synthesis of 7-(diethylamino)-3-(4-aminophenyl)-4-methylcoumarin

This precursor is synthesized via a Pechmann condensation reaction between 3-diethylaminophenol and ethyl 2-(4-aminobenzoyl)acetate.

Materials:

-

3-Diethylaminophenol

-

Ethyl 2-(4-aminobenzoyl)acetate

-

Sulfuric acid (concentrated)

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 3-diethylaminophenol in a minimal amount of ethanol.

-

Add an equimolar amount of ethyl 2-(4-aminobenzoyl)acetate to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise with constant stirring. The reaction is exothermic and the temperature should be kept low.

-

After the addition of sulfuric acid, allow the mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice. A precipitate will form.

-

Filter the precipitate, wash thoroughly with cold water, and then with a cold dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Recrystallize the crude product from ethanol to obtain pure 7-(diethylamino)-3-(4-aminophenyl)-4-methylcoumarin.

Step 2: Synthesis of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide

The final product is obtained by the reaction of the amino-coumarin precursor with iodoacetic anhydride or iodoacetyl chloride.

Materials:

-

7-(diethylamino)-3-(4-aminophenyl)-4-methylcoumarin

-

Iodoacetic anhydride or Iodoacetyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine or N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve 7-(diethylamino)-3-(4-aminophenyl)-4-methylcoumarin in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a slight molar excess (1.1 to 1.5 equivalents) of triethylamine or DIPEA to the solution to act as a base.

-

In a separate flask, dissolve a slight molar excess (1.1 to 1.5 equivalents) of iodoacetic anhydride or iodoacetyl chloride in the same anhydrous solvent.

-

Slowly add the iodoacetylating agent solution to the coumarin solution at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is redissolved in a suitable solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to yield N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide.

Characterization Data

Spectroscopic Properties

| Parameter | Value | Conditions | Source |

| Fluorescence Excitation (λex) | 389 nm | Methanol | [1] |

| Fluorescence Emission (λem) | 467 nm | Methanol | [1] |

| Purity | ≥85% | HPLC | [1] |

Note: For the closely related maleimide derivative, N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide, a fluorescence quantum yield has been reported. This value can be used as an estimate for the iodoacetamide derivative.

Expected NMR and Mass Spectrometry Data

Expected ¹H NMR Data (in DMSO-d6, chemical shifts in ppm):

-

Aromatic protons (coumarin and phenyl rings): 6.5 - 8.0 ppm (multiple signals)

-

CH₂ (iodoacetamide): ~3.8 ppm (singlet)

-

CH₂ (diethylamino): ~3.4 ppm (quartet)

-

CH₃ (methyl on coumarin): ~2.4 ppm (singlet)

-

CH₃ (diethylamino): ~1.1 ppm (triplet)

-

NH (amide): ~10.4 ppm (singlet, broad)

Expected Mass Spectrometry Data:

-

Exact Mass: 490.0753 g/mol

-

Expected Molecular Ion Peak [M+H]⁺: 491.0832 m/z

Experimental Workflow: Protein Labeling

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide is a thiol-reactive probe that specifically labels cysteine residues in proteins. The following is a general protocol for protein labeling.

Materials

-

Protein of interest with at least one accessible cysteine residue

-

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide

-

Reaction Buffer (e.g., PBS or Tris buffer, pH 7.2-8.0)

-

Reducing agent (e.g., DTT or TCEP), optional

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous DMSO or DMF

Protocol

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the cysteine residues are in disulfide bonds, they may need to be reduced. Add a 10-fold molar excess of DTT or TCEP and incubate for 30-60 minutes at room temperature. Note: If a reducing agent is used, it must be removed before adding the iodoacetamide probe, for example, by using a desalting column.

-

-

Probe Preparation:

-

Prepare a stock solution of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide in anhydrous DMSO or DMF at a concentration of 10-20 mM.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the fluorescent probe stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-100 mM to react with any unreacted probe. Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted probe and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column.

-

Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance of the coumarin dye (around 390 nm) and the protein (at 280 nm).

-

Visualization of the Experimental Workflow

Caption: Workflow for labeling proteins with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide.

Logical Relationship of Synthesis

The synthesis follows a logical progression from simple starting materials to the final functionalized fluorescent probe.

References

"chemical properties of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide"

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, commonly abbreviated as DCIA, is a fluorescent probe with significant applications in biological research. As a derivative of coumarin, a well-established fluorophore, this compound exhibits desirable photophysical properties, including strong absorption and fluorescence emission in the blue-green region of the spectrum. Its key feature is the iodoacetamide group, which confers high reactivity towards sulfhydryl (thiol) groups, particularly those found in the cysteine residues of proteins. This specificity makes this compound an invaluable tool for labeling and detecting proteins, with a notable application in the study of post-translational modifications such as S-nitrosylation. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant protocols for the effective use of this compound in a research setting.

Chemical and Physical Properties

This compound is a solid, light yellow to yellow crystalline substance.[1] Its core structure consists of a 7-diethylamino-4-methylcoumarin fluorophore attached to a phenyl group, which is further functionalized with an iodoacetamide reactive group.

| Property | Value | Source |

| Molecular Formula | C22H23IN2O3 | [2] |

| Molecular Weight | 490.33 g/mol | [1][3] |

| CAS Number | 76877-34-4 | [1][2] |

| Appearance | Light yellow to yellow solid/crystals | [1][3] |

| Purity | ≥85% (HPLC) | [3] |

| Excitation Wavelength (λex) | 389 nm (in methanol) | [3] |

| Emission Wavelength (λem) | 467 nm (in methanol) | [3] |

| Boiling Point (Predicted) | 658.2±55.0 °C | [1] |

| Density (Predicted) | 1.531±0.06 g/cm3 | [1] |

| pKa (Predicted) | 12.44±0.70 | [1] |

Experimental Protocols

Synthesis of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (this compound)

The synthesis of this compound involves a multi-step process, beginning with the formation of the coumarin core, followed by the introduction of the iodoacetamide functional group. A general synthetic approach is outlined below, based on established coumarin synthesis methodologies.

Step 1: Synthesis of 7-Diethylamino-3-(4-aminophenyl)-4-methylcoumarin

This precursor can be synthesized via a Pechmann condensation reaction.

-

Reactants: 3-Diethylaminophenol and an appropriate β-ketoester bearing the 4-aminophenyl group.

-

Catalyst: An acid catalyst such as sulfuric acid, zinc chloride, or a sulfonic acid resin is typically used.

-

Procedure:

-

Equimolar amounts of 3-diethylaminophenol and the β-ketoester are mixed in a suitable solvent (e.g., ethanol or toluene).

-

The acid catalyst is added, and the mixture is heated under reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into cold water or an ice bath.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

-

Step 2: Iodoacetylation of 7-Diethylamino-3-(4-aminophenyl)-4-methylcoumarin

-

Reactants: 7-Diethylamino-3-(4-aminophenyl)-4-methylcoumarin and iodoacetyl chloride or iodoacetic anhydride.

-

Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used.

-

Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to neutralize the acid generated during the reaction.

-

Procedure:

-

The aminocoumarin precursor is dissolved in the dry solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The base is added to the solution.

-

Iodoacetyl chloride or iodoacetic anhydride is added dropwise to the stirred solution at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

The reaction mixture is then washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude this compound is purified by column chromatography on silica gel.

-

Protocol for Detection of Protein S-Nitrosylation using a "Fluorescence Switch" Assay with this compound

This protocol is adapted from the principles of the biotin-switch and CyDye switch assays for the detection of S-nitrosylated proteins.[3][4] It involves three main stages: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the newly formed thiols with this compound.

Materials:

-

Protein sample (cell lysate or purified protein)

-

Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine), pH 7.7, containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS).

-

Acetone (ice-cold)

-

Wash Buffer: HEN buffer with 1% SDS.

-

Reducing Solution: 20 mM sodium ascorbate in HEN buffer.

-

Labeling Solution: N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (this compound) stock solution in DMSO (e.g., 10 mM).

-

SDS-PAGE loading buffer.

Procedure:

-

Blocking Free Thiols:

-

To your protein sample, add 4 volumes of Blocking Buffer.

-

Incubate the mixture at 50 °C for 30 minutes with gentle agitation to block all free cysteine residues.

-

-

Protein Precipitation:

-

Precipitate the proteins by adding 3 volumes of ice-cold acetone.

-

Incubate at -20 °C for 20 minutes.

-

Centrifuge at 13,000 x g for 10 minutes to pellet the proteins.

-

Carefully discard the supernatant and wash the pellet twice with ice-cold 70% acetone.

-

-

Selective Reduction of S-Nitrosothiols:

-

Resuspend the protein pellet in Wash Buffer.

-

Add the Reducing Solution to the resuspended protein sample.

-

Incubate at room temperature for 1 hour to selectively reduce the S-nitrosothiol bonds to free thiols.

-

-

Labeling with this compound:

-

Add the this compound stock solution to the protein sample to a final concentration of 1-2 mM.

-

Incubate in the dark at room temperature for 1-2 hours. The iodoacetamide group of this compound will react with the newly formed thiol groups.

-

-

Sample Preparation for Analysis:

-

Stop the labeling reaction by adding SDS-PAGE loading buffer containing a reducing agent like β-mercaptoethanol or DTT to quench any unreacted this compound.

-

Boil the samples for 5 minutes.

-

-

Analysis:

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a gel imager with UV transillumination (excitation around 390 nm).

-

The fluorescent bands correspond to the proteins that were originally S-nitrosylated.

-

Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the workflow for detecting S-nitrosylated proteins using the fluorescence switch assay with this compound.

Caption: Workflow for detecting protein S-nitrosylation using this compound.

Logical Relationship of the Reaction

The diagram below shows the chemical logic of the labeling reaction.

Caption: Reaction scheme for labeling S-nitrosylated proteins with this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. In-Gel Detection of S-Nitrosated Proteins using Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective fluorescent labeling of S-nitrosothiols (S-FLOS): A novel method for studying S-nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

The Thiol-Reactive Fluorogenic Probe DCPIA: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thiol-reactive fluorescent probe, N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, hereafter referred to as DCPIA. It details the mechanism of its reaction with thiol-containing molecules, offers generalized experimental protocols for its use, and discusses its properties in the context of fluorescent labeling of proteins and peptides.

Introduction to DCPIA

DCPIA is a coumarin-based fluorescent probe designed to selectively label molecules containing sulfhydryl (thiol) groups, most notably cysteine residues in proteins. The probe consists of a highly fluorescent 7-diethylamino-4-methylcoumarin core attached to a phenyl group bearing an iodoacetamide reactive moiety. The iodoacetamide group is a well-established electrophile that readily reacts with the nucleophilic thiolate anion of cysteine residues. This reaction forms a stable covalent thioether bond, effectively tethering the fluorescent coumarin dye to the target molecule. The maleimide analogue of DCPIA, N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide (CPM), is known to be essentially non-fluorescent until it reacts with thiols, a property that minimizes background fluorescence in assays[1][2]. While not explicitly quantified in the reviewed literature for DCPIA, similar iodoacetamide-based probes can also exhibit an increase in fluorescence quantum yield upon conjugation.

Mechanism of Thiol Reaction

The reaction between DCPIA and a thiol-containing molecule, such as the amino acid cysteine, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[3]. The key steps of this mechanism are outlined below:

-

Deprotonation of the Thiol: The reaction is highly pH-dependent and is significantly accelerated at a pH above the pKa of the thiol group (for cysteine, the side chain pKa is typically around 8.3). In a slightly alkaline environment (pH 7.5-8.5), the thiol group (-SH) is deprotonated to form the more nucleophilic thiolate anion (-S⁻)[3].

-

Nucleophilic Attack: The negatively charged thiolate anion acts as a potent nucleophile. It attacks the electrophilic carbon atom of the iodoacetamide group, which is bonded to the iodine atom[3].

-

Formation of a Thioether Bond: This nucleophilic attack results in the displacement of the iodide ion (I⁻) as a leaving group and the formation of a stable carbon-sulfur (C-S) thioether bond[3]. This covalent linkage permanently attaches the DCPIA fluorophore to the target thiol-containing molecule.

The overall reaction rate is second-order, depending on the concentrations of both the thiolate anion and DCPIA[3]. A Brønsted-type analysis of a similar chloroacetamide reaction with thiols suggests a relatively early transition state with respect to the nucleophilic attack by the thiolate[4].

Potential Side Reactions and Interferences

While iodoacetamides are generally selective for thiols, potential side reactions can occur, particularly at higher pH and with prolonged incubation times. These include reactions with other nucleophilic amino acid residues such as histidine and methionine. Additionally, certain reagents commonly used in protein chemistry can interfere with the labeling reaction. Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) contain free thiols and will compete with the target protein for reaction with DCPIA. Therefore, it is crucial to remove these agents before initiating the labeling reaction.

Quantitative Data

Table 1: Physicochemical Properties of DCPIA

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₃IN₂O₃ | [2] |

| Molecular Weight | 490.3 g/mol | [2] |

| Excitation Maximum (λex) | ~389 nm | [7] |

| Emission Maximum (λem) | ~467 nm | [7] |

Table 2: Illustrative Reaction Parameters for Iodoacetamide Probes

| Parameter | Typical Value/Condition | Note |

| pH | 7.5 - 8.5 | To favor the formation of the reactive thiolate anion. |

| Molar Excess of Probe | 10-20 fold | To ensure complete labeling of the target thiol. |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | Reaction kinetics are temperature-dependent. |

| Stoichiometry | 1:1 (Probe:Thiol) | Assumes a single reactive thiol per molecule. |

Note: This table provides general guidance for iodoacetamide-based labeling. Optimal conditions for DCPIA may vary and should be determined empirically.

Experimental Protocols

The following are generalized protocols for the labeling of proteins with DCPIA. It is recommended to optimize these protocols for each specific application.

Preparation of Reagents

-

Protein Sample: The protein of interest should be purified and dissolved in a suitable buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.5-8.5. The buffer should be free of any thiol-containing compounds.

-

DCPIA Stock Solution: Prepare a stock solution of DCPIA (e.g., 10 mM) in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This solution should be prepared fresh and protected from light.

Reduction of Disulfide Bonds (if necessary)

If the protein contains disulfide bonds that need to be reduced to expose free thiols, the following steps can be taken:

-

Incubate the protein with a 10-fold molar excess of a reducing agent such as DTT or TCEP for 30-60 minutes at room temperature.

-

Remove the reducing agent completely before adding DCPIA. This can be achieved by dialysis, size-exclusion chromatography (e.g., a desalting column), or spin filtration.

Labeling Reaction

-

To the protein solution, add the DCPIA stock solution to achieve a 10- to 20-fold molar excess of the probe over the protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

Purification of the Labeled Protein

After the incubation period, it is essential to remove the unreacted DCPIA. This can be accomplished by:

-

Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

-

Dialysis: Dialyze the sample against a large volume of the storage buffer.

-

Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff appropriate for the target protein.

Determination of Labeling Efficiency

The degree of labeling can be estimated by measuring the absorbance of the protein (typically at 280 nm) and the coumarin dye (at its absorbance maximum, ~389 nm) and using their respective molar extinction coefficients.

Visualizations

Reaction Mechanism

Caption: SN2 reaction mechanism of DCPIA with a protein thiol.

Experimental Workflow

Caption: General experimental workflow for protein labeling with DCPIA.

Applications in Research and Drug Development

Thiol-reactive fluorescent probes like DCPIA are valuable tools in various research and drug development applications:

-

Protein Labeling and Visualization: Covalently attaching a fluorescent tag to a protein allows for its visualization in techniques such as fluorescence microscopy and its detection in various assays like flow cytometry and western blotting.

-

Conformational Change Studies: Changes in the local environment of the attached fluorophore due to protein conformational changes can lead to alterations in its fluorescence properties, providing a means to study protein dynamics.

-

Drug-Target Engagement Assays: DCPIA can be used to label cysteine residues in a target protein. The binding of a drug candidate to the protein could potentially alter the accessibility of these cysteines, leading to a change in the labeling efficiency, which can be quantified.

-

High-Throughput Screening: The fluorogenic nature of similar probes makes them suitable for developing high-throughput screening assays to identify molecules that interact with or modify the activity of a target protein.

While no specific signaling pathway applications for DCPIA were identified in the reviewed literature, its properties make it a candidate for studying any pathway involving proteins with reactive cysteine residues that play a role in signaling, such as those involved in redox signaling or certain enzymatic activities.

Conclusion

DCPIA is a thiol-reactive fluorescent probe that operates through a well-defined SN2 mechanism to covalently label cysteine residues. Its coumarin core provides favorable fluorescent properties for detection. While specific quantitative kinetic and photophysical data for DCPIA are not extensively documented, the general principles of iodoacetamide chemistry provide a solid foundation for its application. The experimental protocols outlined in this guide, coupled with empirical optimization, should enable researchers to effectively utilize DCPIA for the fluorescent labeling of proteins and other thiol-containing molecules in a variety of research and drug development contexts.

References

- 1. New fluorochromes for thiols: maleimide and iodoacetamide derivatives of a 3-phenylcoumarin fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New fluorochromes for thiols: maleimide and iodoacetamide derivatives of a 3-phenylcoumarin fluorophore. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A highly selective and sensitive fluorescent thiol probe through dual-reactive and dual-quenching groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (CPM-Iodoacetamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, hereafter referred to as CPM-Iodoacetamide, is a thiol-reactive fluorescent probe belonging to the coumarin family of dyes. It is designed for the specific covalent labeling of sulfhydryl groups, primarily the side chains of cysteine residues in proteins. This probe is structurally characterized by a 7-diethylamino-4-methylcoumarin fluorophore linked to a phenyl iodoacetamide reactive group. A key feature of CPM-Iodoacetamide is its fluorogenic nature; it is essentially non-fluorescent in its unbound state but exhibits a significant increase in fluorescence intensity upon covalent reaction with thiols, emitting a bright blue light. This property makes it a valuable tool for quantifying and detecting thiol modifications in biological systems, often without the need for washing steps to remove unreacted probe.

CPM-Iodoacetamide shares a very similar fluorophore with its more commonly referenced maleimide analogue, N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide (CPM). Early studies have indicated that both the iodoacetamide and maleimide derivatives exhibit nearly identical bright blue fluorescence upon reacting with thiols[1].

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₃IN₂O₃ | [2] |

| Molecular Weight | 490.33 g/mol | [2] |

| CAS Number | 76877-34-4 | [2] |

| Form | Crystals | |

| Excitation Maximum (λex) | 389 nm (in methanol) | |

| Emission Maximum (λem) | 467 nm (in methanol) | |

| Purity | ≥85% (HPLC) |

Reaction Chemistry

CPM-Iodoacetamide's utility as a fluorescent probe stems from the specific and efficient reaction of its iodoacetamide group with the sulfhydryl group of cysteine residues. This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond, covalently attaching the coumarin fluorophore to the target molecule.

Caption: Covalent labeling of a protein thiol with CPM-Iodoacetamide.

Experimental Protocols

While a specific, detailed protocol for characterizing the fluorescence spectrum of unbound CPM-Iodoacetamide is not available in the literature, a general procedure for labeling proteins and measuring the resulting fluorescence can be adapted from protocols for other thiol-reactive probes.

General Protocol for Protein Labeling and Fluorescence Measurement

1. Reagent Preparation:

-

CPM-Iodoacetamide Stock Solution: Prepare a stock solution of CPM-Iodoacetamide in a dry, high-quality solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Due to the reactivity of the iodoacetamide group, it is crucial to use anhydrous solvents to prevent hydrolysis. Store the stock solution at -20°C or -80°C, protected from light and moisture.

-

Protein Sample: The protein of interest should be in a buffer that is free of extraneous thiol-containing compounds (e.g., dithiothreitol (DTT) or β-mercaptoethanol). If reducing agents were used during purification, they must be removed by dialysis, desalting columns, or buffer exchange prior to labeling.

-

Reaction Buffer: A buffer with a pH between 7.5 and 8.5 is generally optimal for the reaction of iodoacetamides with thiols. Common choices include phosphate-buffered saline (PBS) or HEPES buffers.

2. Labeling Reaction: a. Dilute the protein sample to the desired concentration in the reaction buffer. b. Add the CPM-Iodoacetamide stock solution to the protein sample. A 5- to 20-fold molar excess of the dye over the protein is a common starting point, but the optimal ratio should be determined empirically. c. Incubate the reaction mixture at room temperature for approximately 2 hours or overnight at 4°C. The incubation should be carried out in the dark to prevent photobleaching of the fluorophore.

3. Removal of Unreacted Probe (Optional but Recommended):

-

Unreacted CPM-Iodoacetamide can be removed by gel filtration chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration. This step is crucial for accurate determination of labeling efficiency and for applications where the presence of free dye could interfere with subsequent assays.

4. Fluorescence Measurement: a. Transfer the labeled protein solution to a quartz cuvette. b. Use a spectrofluorometer to measure the fluorescence spectrum. c. Set the excitation wavelength to approximately 389 nm and scan the emission spectrum from around 410 nm to 600 nm. The peak emission should be observed around 467 nm. d. A control sample of unlabeled protein should also be measured to determine background fluorescence.

Caption: A generalized workflow for labeling proteins with CPM-Iodoacetamide.

Applications in Research and Drug Development

The ability of CPM-Iodoacetamide to selectively label cysteine residues makes it a versatile tool in various research and drug development applications:

-

Protein Conformation and Dynamics: By labeling specific cysteine residues, changes in the local environment of the probe due to protein folding, unfolding, or ligand binding can be monitored as changes in fluorescence intensity or emission wavelength.

-

Enzyme Kinetics: If a cysteine residue is located in or near the active site of an enzyme, labeling with CPM-Iodoacetamide can be used to study enzyme activity and inhibition.

-

Quantification of Free Thiols: The fluorogenic nature of the probe allows for the quantification of free sulfhydryl groups in protein samples or cell lysates.

-

Drug Discovery: In the context of drug development, CPM-Iodoacetamide can be used to identify compounds that bind to and modify cysteine residues, which is a mechanism of action for a growing number of covalent drugs.

Caption: Key application areas for CPM-Iodoacetamide.

Conclusion

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide is a valuable fluorescent probe for the detection and quantification of thiol groups in proteins and other biomolecules. Its fluorogenic properties provide a high signal-to-noise ratio, making it suitable for a range of biochemical and biophysical assays. While detailed photophysical data for this specific iodoacetamide derivative are limited in the public domain, its close relationship to the well-characterized maleimide analogue (CPM) provides a strong basis for its application in studying protein structure, function, and interactions. Researchers employing this probe should perform careful optimization of labeling conditions to ensure specific and efficient reaction with the target thiols.

References

"excitation and emission maxima of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide"

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, commonly referred to as DCPIA, is a thiol-reactive fluorescent probe. Its core structure features a 7-diethylamino-4-methylcoumarin fluorophore, which imparts favorable spectroscopic properties, including bright blue fluorescence. The iodoacetamide group provides a reactive moiety that specifically and covalently attaches to sulfhydryl groups, primarily found in cysteine residues of proteins. This specificity makes DCPIA a valuable tool for fluorescently labeling proteins to study their structure, function, and localization within biological systems. This guide provides an in-depth overview of the spectral properties of DCPIA, detailed experimental protocols for its use in protein labeling, and a visual representation of the experimental workflow.

Data Presentation: Spectroscopic Properties

The fluorescence characteristics of DCPIA are crucial for its application as a fluorescent probe. The excitation and emission maxima are key parameters for selecting appropriate filter sets for fluorescence microscopy and spectroscopy.

| Property | Value | Solvent | Reference |

| Excitation Maximum (λex) | 389 nm | Methanol | [1] |

| Emission Maximum (λem) | 467 nm | Methanol | [1] |

Experimental Protocols

The following protocols provide a general framework for the fluorescent labeling of a protein with DCPIA and the subsequent measurement of its fluorescence. Optimization may be required for specific proteins and experimental conditions.

Protocol 1: Fluorescent Labeling of a Cysteine-Containing Protein with DCPIA

This protocol outlines the steps for the covalent attachment of DCPIA to a protein via its cysteine residues.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 8.0, 1 mM EGTA)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Quenching reagent (e.g., 2-mercaptoethanol or excess DTT)

-

Purification column (e.g., Sephadex G-25 gel filtration column)

-

Conjugation Buffer (e.g., Phosphate-Buffered Saline - PBS)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.

-

To ensure the cysteine residues are in a reduced state and available for labeling, add a 10-fold molar excess of DTT to the protein solution.

-

Incubate the solution for 30 minutes at room temperature.

-

Remove the excess DTT by passing the solution through a desalting column equilibrated with the Reaction Buffer.[2]

-

-

DCPIA Stock Solution Preparation:

-

Dissolve DCPIA in a minimal amount of high-quality, anhydrous DMF or DMSO to prepare a stock solution of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the DCPIA stock solution to the reduced protein solution.[2]

-

Mix thoroughly and incubate the reaction mixture for 2 hours at room temperature in the dark to prevent photobleaching of the fluorophore.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as 2-mercaptoethanol or an excess of DTT, to the reaction mixture to react with any unreacted DCPIA.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25) equilibrated with the Conjugation Buffer.[3]

-

Collect the fractions containing the protein-dye conjugate, which will be the first colored and fluorescent band to elute.

-

-

Determination of Labeling Efficiency (Degree of Labeling - DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of DCPIA (~389 nm).

-

Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

Protocol 2: Measurement of Fluorescence Spectra of the DCPIA-Protein Conjugate

This protocol describes how to measure the excitation and emission spectra of the purified DCPIA-labeled protein.

Materials:

-

Purified DCPIA-protein conjugate

-

Conjugation Buffer (e.g., PBS)

-

Spectrofluorometer

-

Quartz cuvette

Procedure:

-

Sample Preparation:

-

Dilute the purified DCPIA-protein conjugate in the Conjugation Buffer to a suitable concentration for fluorescence measurement (typically in the low micromolar to nanomolar range).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the expected emission maximum of DCPIA (e.g., 470 nm).

-

Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm) and record the fluorescence intensity.

-

The wavelength at which the maximum intensity is observed is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 420 nm to 600 nm) and record the fluorescence intensity.

-

The wavelength at which the maximum intensity is observed is the emission maximum (λem).

-

Mandatory Visualization

The following diagrams illustrate the key processes described in this guide.

Caption: Experimental workflow for labeling a protein with DCPIA.

References

In-Depth Technical Guide: N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCIA)

CAS Number: 76877-34-4

This technical guide provides a comprehensive overview of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, commonly known as DCIA. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, mechanism of action, experimental protocols, and applications as a fluorescent probe for detecting and quantifying thiol groups in biological systems.

Core Compound Properties

This compound is a synthetic, neutral, thiol-reactive fluorescent probe.[1] It incorporates a 7-diethylamino-4-methylcoumarin fluorophore, which exhibits strong fluorescence upon reaction with sulfhydryl groups.[2][3] The iodoacetamide group is the reactive moiety that specifically forms a stable thioether bond with the sulfhydryl group of cysteine residues in proteins.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C22H23IN2O3 | [4] |

| Molecular Weight | 490.33 g/mol | [4] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO and DMF | [5] |

| Excitation Wavelength (λex) | 389 nm | [1] |

| Emission Wavelength (λem) | 467 nm | [1] |

| Purity | >85% (HPLC) | [1] |

Storage and Stability: this compound should be stored at -20°C for long-term stability.[6] For short-term storage, 4°C is acceptable.[6] It is important to protect the compound from light and moisture.[5] Stock solutions in DMSO can be stored at -20°C for several months.

Mechanism of Action and Applications

The primary application of this compound is the fluorescent labeling of free thiol groups, particularly the side chains of cysteine residues in proteins. The iodoacetamide group of this compound reacts with the nucleophilic sulfhydryl group in a specific and covalent manner.[2][3]

A key feature of this compound is that it is a "fluorogenic" or "turn-on" fluorescent probe.[7] In its unbound state, the fluorescence of the coumarin core is quenched. Upon reaction with a thiol, a highly fluorescent adduct is formed, leading to a significant increase in the fluorescence signal.[7] This property provides a high signal-to-noise ratio, making it a sensitive tool for detecting and quantifying thiols.

Primary Applications:

-

Quantification of free cysteines in proteins: this compound is used to determine the number of accessible cysteine residues in purified proteins or complex protein mixtures.[7]

-

Monitoring protein conformational changes: Changes in the accessibility of cysteine residues due to protein folding, unfolding, or ligand binding can be monitored by changes in this compound labeling.

-

Site-directed labeling of proteins: In combination with site-directed mutagenesis to introduce unique cysteine residues, this compound can be used to label specific sites on a protein for further studies.

-

Histochemistry: The original description of this compound highlighted its use in labeling thiols in tissue sections for microscopic analysis.[8]

Experimental Protocols

General Protein Labeling Protocol

This protocol is a general guideline for labeling purified proteins in solution with this compound. Optimal conditions may vary depending on the specific protein and experimental goals.

Materials:

-

This compound stock solution (10-20 mM in DMSO)

-

Protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-8.0

-

Reducing agent (e.g., DTT or TCEP), optional

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Size-exclusion chromatography column or dialysis membrane for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is free of any thiol-containing contaminants. If the protein has disulfide bonds that need to be reduced to expose cysteines for labeling, incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature. Crucially, the reducing agent must be removed before adding this compound, typically by dialysis or using a desalting column.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of this compound from the stock solution to the protein solution. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

-

Quenching: Quench the reaction by adding a 100-fold molar excess of a low-molecular-weight thiol, such as L-cysteine or β-mercaptoethanol, and incubate for an additional 30 minutes.

-

Purification: Remove the unreacted this compound and the quenching reagent by size-exclusion chromatography or dialysis.

-

Quantification: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the absorbance of the conjugated this compound at its maximum absorbance wavelength (~389 nm).

Quantification of Free Cysteines using a Thermal Unfolding Assay

This protocol, adapted from Mansoor et al. (2013), describes a method to quantify the number of free cysteines in a protein using this compound in combination with thermal denaturation.[7]

Materials:

-

This compound stock solution (10 mg/mL in DMSO)

-

Protein of interest

-

Real-time PCR instrument with fluorescence detection capabilities

-

96-well PCR plates

Procedure:

-

Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the protein of interest at a final concentration of 1-5 µM and this compound at a final concentration of 50 µM in a suitable buffer.

-

Thermal Denaturation and Fluorescence Reading: Place the plate in a real-time PCR instrument. Program the instrument to perform a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute. Set the instrument to read the fluorescence of the coumarin dye at each temperature increment.

-

Data Analysis: The fluorescence intensity will increase as the protein unfolds, exposing previously buried cysteine residues to this compound. The temperature at which the maximum fluorescence is observed corresponds to the melting temperature (Tm) of the protein under those conditions. The total fluorescence intensity at the end of the assay is proportional to the total number of cysteine residues in the protein. By comparing the fluorescence of a protein with a known number of cysteines (as a standard) to the protein of interest, the number of free cysteines can be quantified.

Visualizations

This compound Mechanism of Action

Caption: Reaction of non-fluorescent this compound with a protein thiol to form a fluorescent adduct.

Experimental Workflow for Protein Labeling

Caption: A typical workflow for labeling proteins with the fluorescent probe this compound.

References

- 1. 7-Diethylamino-3- 4-(iodoacetamido)phenyl -4-methylcoumarin BioReagent, fluorescence, = 85 HPLC 76877-34-4 [sigmaaldrich.com]

- 2. research.unipd.it [research.unipd.it]

- 3. chem.uci.edu [chem.uci.edu]

- 4. UWPR [proteomicsresource.washington.edu]

- 5. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gmpinsiders.com [gmpinsiders.com]

- 7. A Cell-Free Fluorometric High-Throughput Screen for Inhibitors of Rtt109-Catalyzed Histone Acetylation | PLOS One [journals.plos.org]

- 8. i3cglobal.com [i3cglobal.com]

In-Depth Technical Guide: N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, a fluorescent probe used for labeling thiol groups in proteins. It includes detailed experimental protocols for its application and diagrams illustrating its mechanism of action and experimental workflow.

Core Quantitative Data

The key quantitative data for N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 490.33 g/mol [1][2][3][4] |

| Molecular Formula | C22H23IN2O3[2][3][4] |

| CAS Number | 76877-34-4[1][2][3] |

| Excitation Wavelength (λex) | ~389 nm (in methanol)[1] |

| Emission Wavelength (λem) | ~467 nm (in methanol)[1] |

Reaction Mechanism of Thiol Labeling

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide is a thiol-reactive fluorescent probe. The iodoacetamide moiety specifically reacts with the sulfhydryl group of cysteine residues in proteins via a nucleophilic substitution reaction. This reaction forms a stable thioether bond, covalently attaching the fluorescent coumarin dye to the protein.

Experimental Protocols

The following is a general protocol for labeling proteins with N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide. Optimal conditions may vary depending on the specific protein and experimental goals.

Preparation of Reagents

-

Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a suitable buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES) at a pH of 7.0-7.5. If the protein contains disulfide bonds that need to be labeled, they must first be reduced.

-

Optional Reduction of Disulfide Bonds: To reduce disulfide bonds, add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). If using DTT, it must be removed by dialysis or a desalting column before adding the fluorescent probe. TCEP generally does not need to be removed before reaction with iodoacetamides.

-

Probe Stock Solution: Immediately before use, prepare a 1-10 mM stock solution of the iodoacetamide probe in a high-quality, anhydrous organic solvent such as DMSO or DMF. Protect the stock solution from light.

Protein Labeling Reaction

-

Add a 10-20 molar excess of the fluorescent probe stock solution to the protein solution. Add the probe dropwise while gently stirring.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Protect the reaction mixture from light.

-

The reaction is best performed in an oxygen-free environment to prevent the oxidation of thiols.

Purification of the Labeled Protein

-

Separate the labeled protein from the unreacted probe using a desalting column, dialysis, or ultrafiltration. The appropriate method will depend on the scale of the reaction and the properties of the protein.

-

Collect the fractions containing the labeled protein.

Determination of Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the excitation maximum of the dye (~389 nm, A_dye).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

Calculate the DOL using the following formula:

DOL = (A_dye × Molar extinction coefficient of protein at 280 nm) / ((A280_corrected) × Molar extinction coefficient of the dye at λmax)

Experimental Workflow

The following diagram illustrates the general workflow for fluorescently labeling a protein with N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide and subsequent analysis.

Applications

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide is a valuable tool for a variety of applications in biological research, including:

-

Fluorescence Microscopy: Visualize the localization and dynamics of labeled proteins within cells.

-

Western Blotting: Detect specific proteins in complex mixtures.

-

Flow Cytometry: Quantify the expression of cell surface or intracellular proteins.

-

Förster Resonance Energy Transfer (FRET): Study protein-protein interactions and conformational changes.

This coumarin-based probe offers good fluorescence quantum yield and spectral properties suitable for multicolor imaging experiments. Its reactivity towards thiols allows for the specific labeling of cysteine residues, enabling a wide range of studies in proteomics and cell biology.

References

A Technical Guide to N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCIA): A Thiol-Reactive Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, a fluorescent probe commonly used in biological research. The document details its chemical structure, physicochemical properties, and its primary application as a thiol-reactive labeling reagent. Experimental protocols for its synthesis and use in detecting sulfhydryl groups in proteins are also provided.

Core Concepts and Chemical Structure

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, also known as DCIA, is a derivative of the highly fluorescent 7-diethylamino-4-methylcoumarin.[1] Its utility in research stems from the iodoacetamide group, which exhibits reactivity towards the thiol groups of cysteine residues in proteins.[2] This reaction forms a stable thioether bond, effectively tagging the protein with a fluorescent coumarin moiety.[3] The fluorescence of the coumarin core allows for the detection and quantification of the labeled proteins.

Below is a diagram illustrating the chemical structure of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide.

Caption: Chemical structure of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (this compound).

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C22H23IN2O3 | [1] |

| Molecular Weight | 490.33 g/mol | [4] |

| CAS Number | 76877-34-4 | [1] |

| Appearance | Crystals | [4] |

| Excitation Wavelength (λex) | 389 nm (in methanol) | [4] |

| Emission Wavelength (λem) | 467 nm (in methanol) | [4] |

| Purity | ≥85% (HPLC) | [4] |

Mechanism of Action: Thiol Reactivity

The iodoacetamide moiety of this compound is an alkylating agent that reacts specifically with the nucleophilic sulfhydryl group of cysteine residues. This reaction, a nucleophilic substitution, results in the formation of a stable thioether linkage and the release of iodide. The covalent modification of the protein with the coumarin fluorophore allows for its subsequent visualization and analysis.

Caption: Reaction of this compound with a cysteine residue.

Experimental Protocols

Generalized Synthesis of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide

The synthesis of this compound involves a multi-step process. A generalized protocol based on related syntheses of coumarin derivatives is outlined below.

Workflow for the Synthesis of this compound

References

A Comprehensive Technical Guide to the Safe Handling of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth overview of the safety protocols and handling procedures for N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide, a fluorescent probe commonly used in biochemical assays.

Hazard Identification and Classification

N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide is classified as a hazardous substance. It is crucial to understand its potential risks to ensure the implementation of appropriate safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2]

-

Hazardous to the aquatic environment, long-term hazard (Category 4): May cause long-lasting harmful effects to aquatic life.[1][2]

The associated hazard pictograms, signal word, and statements are summarized in the table below.

Safety and Handling Data

The following table summarizes the key safety and handling information for N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide.

| Parameter | Information | Source |

| GHS Pictogram | Skull and crossbones | [2] |

| GHS Signal Word | Danger | [1][2] |

| Hazard Statements | H301: Toxic if swallowedH413: May cause long lasting harmful effects to aquatic life | [1][2] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.P301+P316: IF SWALLOWED: Get emergency medical help immediately.P321: Specific treatment (see supplemental first aid instruction on this label).P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Faceshields, Gloves | [2] |

| Storage Class | 6.1D - Non-combustible acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects | [2] |

| Incompatible Materials | Strong acids, Strong bases, Oxidizing agents | [3] |

| Physical Form | Crystals | [2] |

Experimental Workflow for Safe Handling

The following diagram illustrates a recommended workflow for the safe handling of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide, from receipt of the compound to its final disposal. Adherence to this workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Detailed Experimental Protocols

While specific experimental protocols will vary depending on the application, the following general guidelines should be followed when working with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide:

-

Engineering Controls: Always handle the solid compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to avoid inhalation of dust particles.

-

Personal Protective Equipment (PPE): As specified in the data table, appropriate PPE, including a dust mask (N95 or equivalent), safety glasses or goggles, a face shield, and chemical-resistant gloves (e.g., nitrile), must be worn at all times when handling the compound.[2]

-

Weighing and Aliquoting: When weighing the crystalline solid, use anti-static weigh paper or a container to prevent dispersal of the powder. Prepare stock solutions in a fume hood.

-

Spill Response: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and decontaminating solution.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[3] It should be stored locked up as per precautionary statement P405.[1]

-

Disposal: All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this material into the environment.[1]

Toxicological and First Aid Information

-

Toxicological Effects: The primary route of acute toxicity is ingestion.[1][2] Inhalation and skin contact should also be avoided.

-

First Aid Measures:

-

If Swallowed: Immediately call a poison control center or seek medical attention. Rinse the mouth with water. Do not induce vomiting.[1]

-

If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

By adhering to these safety and handling guidelines, researchers and scientists can mitigate the risks associated with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide and ensure a safe laboratory environment.

References

- 1. N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide | C22H23IN2O3 | CID 127530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Diethylamino-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin BioReagent, suitable for fluorescence, ≥85% (HPLC) | 76877-34-4 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Cysteine Modification using N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide, hereafter referred to as DCIA, is a fluorescent probe designed for the specific labeling of cysteine residues in proteins and peptides. This coumarin-based iodoacetamide derivative is a valuable tool in proteomics and drug discovery for investigating protein structure, function, and post-translational modifications. The key feature of this compound is its fluorogenic nature; it exhibits minimal fluorescence until it reacts with the thiol group of a cysteine residue, leading to a significant increase in fluorescence intensity. This property allows for the sensitive detection and quantification of accessible cysteine residues.

The reaction mechanism involves the alkylation of the cysteine thiol by the iodoacetamide group of this compound, forming a stable thioether bond. This covalent modification enables the permanent attachment of the fluorescent coumarin tag to the protein of interest. These application notes provide detailed protocols for using this compound for cysteine modification and quantitative analysis.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below, providing essential information for its use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₃IN₂O₃ | [1] |

| Molecular Weight | 490.33 g/mol | [2] |

| Excitation Wavelength (λex) | ~389 nm (in Methanol) | [2] |

| Emission Wavelength (λem) | ~467 nm (in Methanol) | [2] |

| Quantum Yield (Φ) of Cysteine Adduct | Estimated ~0.17 | [3][4] |

| Second-Order Rate Constant with Cysteine | Estimated ~110 M⁻¹min⁻¹ (for a similar N-phenyl iodoacetamide) |

Experimental Protocols

Protocol 1: General Labeling of Proteins with this compound

This protocol outlines the fundamental steps for labeling purified proteins with this compound.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide (this compound)

-

Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 7.0-7.5

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Size-exclusion chromatography column or dialysis tubing for purification

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in the labeling buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.

-

Crucially, if a reducing agent is used, it must be removed before adding this compound. This can be achieved by dialysis or using a desalting column. TCEP is volatile and can sometimes be removed by vacuum centrifugation.

-

-

This compound Stock Solution Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh and protected from light.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be carried out in the dark to prevent photobleaching of the fluorophore.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM. This will react with any unreacted this compound.

-

-

Purification of the Labeled Protein:

-

Remove the excess this compound and quenching reagent by size-exclusion chromatography or extensive dialysis against a suitable buffer.

-

-

Quantification of Labeling:

-

The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at ~389 nm).

-

Protocol 2: Quantification of Accessible Cysteines using a Thermofluor Assay

This protocol utilizes the fluorogenic properties of this compound to quantify the number of accessible cysteine residues in a protein.

Materials:

-

Protein of interest

-

This compound stock solution (10 mg/mL in DMSO)

-

Assay Buffer: PBS, pH 7.4

-

Real-time PCR instrument with a fluorescence detector

Procedure:

-

Reaction Setup:

-

In a 96-well PCR plate, prepare reaction mixtures containing the protein of interest at a final concentration of 1-10 µM in the assay buffer.

-

Add this compound to a final concentration of 10-50 µM. Include a no-protein control.

-

-

Fluorescence Measurement:

-

Place the 96-well plate in a real-time PCR instrument.

-

Set the instrument to monitor fluorescence at the appropriate excitation and emission wavelengths for the this compound-cysteine adduct (~389 nm excitation and ~467 nm emission).

-

Measure the fluorescence intensity over time until the signal plateaus, indicating the completion of the reaction.

-

-

Data Analysis:

-

The final fluorescence intensity is proportional to the number of labeled cysteine residues. A standard curve can be generated using a known concentration of a cysteine-containing peptide to quantify the number of accessible cysteines in the protein of interest.

-

Visualizations

Signaling Pathway: Redox Regulation of Protein Function

The following diagram illustrates a general signaling pathway involving reactive oxygen species (ROS) and the subsequent modification of cysteine residues, a process that can be studied using this compound.

Caption: Redox signaling pathway illustrating cysteine modifications.

Experimental Workflow: Redox Proteomics using Cysteine-Reactive Probes

The following diagram outlines a sophisticated experimental workflow, inspired by proximity labeling and redox proteomics, for the identification and quantification of oxidized cysteine residues in a specific subcellular compartment.

Caption: Workflow for localized redox proteomics.

References

- 1. N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide | C22H23IN2O3 | CID 127530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Diethylamino-3- 4-(iodoacetamido)phenyl -4-methylcoumarin BioReagent, fluorescence, = 85 HPLC 76877-34-4 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCIA) in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, commonly known as DCIA, is a blue-fluorescent probe designed for the detection and visualization of thiols (sulfhydryl groups) in biological systems. Its reactivity is based on the iodoacetamide group, which forms a stable thioether bond with the sulfhydryl group of cysteine residues in proteins and other thiol-containing molecules. The coumarin fluorophore provides the desirable spectral properties for fluorescence microscopy. These application notes provide an overview of this compound's properties and detailed protocols for its use in live and fixed-cell imaging.

Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₃IN₂O₃ | [1] |

| Molecular Weight | 490.34 g/mol | [1] |

| CAS Number | 76877-34-4 | [1] |

| Excitation Maximum (λex) | ~389 nm | [1] |

| Emission Maximum (λem) | ~467 nm | [1] |

| Appearance | Crystals | [1] |

| Reactivity | Reacts with thiol groups (sulfhydryls) | [2] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Cellular Thiols with this compound

This protocol describes the staining of live cultured cells with this compound to visualize the distribution of accessible thiols.

Materials:

-

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (this compound)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cultured cells on glass-bottom dishes or chamber slides

-

Fluorescence microscope with a DAPI filter set or similar (Excitation: ~390 nm, Emission: ~470 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

On the day of the experiment, dilute the stock solution in live-cell imaging medium to the desired working concentration. A starting concentration of 5-20 µM is recommended, but the optimal concentration should be determined empirically for each cell type and experimental condition.

-

-

Cell Culture and Preparation:

-

Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 50-70%).

-

Wash the cells twice with warm PBS or live-cell imaging medium to remove any residual serum.

-

-

Staining:

-

Remove the wash buffer and add the pre-warmed this compound-containing imaging medium to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time may vary depending on the cell type and should be determined experimentally.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with warm live-cell imaging medium to remove any unbound probe.

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., DAPI filter).

-

Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

-

Protocol 2: Fixed-Cell Imaging of Cellular Thiols with this compound

This protocol details the procedure for staining fixed and permeabilized cells with this compound to label total cellular thiols.

Materials:

-

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (this compound)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

Cultured cells on coverslips or in chamber slides

-

Fluorescence microscope with a DAPI filter set or similar

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.

-

Dilute the stock solution in PBS to a working concentration of 10-50 µM. The optimal concentration should be determined experimentally.

-

-

Cell Culture and Fixation:

-

Culture cells on coverslips or in chamber slides to the desired confluency.

-

Wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS to remove the fixative.

-

-

Permeabilization:

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Add the this compound staining solution to the fixed and permeabilized cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells three to five times with PBS to ensure removal of all unbound probe.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with a DAPI-like filter set.

-

Quantitative Data Presentation

The following table illustrates the type of quantitative data that can be obtained from fluorescence microscopy experiments using this compound. The values presented are hypothetical and serve as an example for comparison.

| Experimental Condition | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Fold Change vs. Control |

| Control Cells | 150 ± 20 | 1.0 |

| **Cells treated with Oxidative Stressor (e.g., H₂O₂) ** | 80 ± 15 | 0.53 |

| Cells treated with Reducing Agent (e.g., N-acetylcysteine) | 250 ± 30 | 1.67 |

Visualizations

References

Application Notes and Protocols for N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals